molecular formula C24H20Cl2N2O B10865238 5-chloro-3-(4-chlorophenyl)-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide

5-chloro-3-(4-chlorophenyl)-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide

Cat. No.: B10865238
M. Wt: 423.3 g/mol
InChI Key: XJHWDGPTZVUZFX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a diverse range of applications. Its chemical structure consists of an indole core, substituted with chloro, phenyl, and methyl groups. The systematic name can be daunting, but let’s break it down:

    Indole: The fused benzene and pyrrole ring system.

    Chloro: Refers to the chlorine atom.

    Phenyl: Represents the phenyl group (C₆H₅-).

    Methyl: Indicates the methyl group (CH₃-).

    N-(3-methylbenzyl): The benzyl group attached to the nitrogen atom.

    Carboxamide: Contains the amide functional group (-CONH₂).

Preparation Methods

Synthesis Routes: Several synthetic routes exist for this compound, but I’ll highlight one common method:

    Heterocyclic Synthesis:

Industrial Production: Industrial-scale production typically involves efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented. academic research provides valuable insights.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The indole moiety can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group in the carboxamide.

    Substitution: Chloro and phenyl groups are susceptible to substitution reactions.

Common Reagents and Conditions:

    Chlorination: N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂).

    Amide Formation: Carboxylic acid and amine (e.g., benzylamine).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:
  • The desired compound itself.
  • Byproducts from side reactions.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects (e.g., anticancer, anti-inflammatory).

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related indole derivatives. Its unique combination of substituents contributes to its distinct properties.

Properties

Molecular Formula

C24H20Cl2N2O

Molecular Weight

423.3 g/mol

IUPAC Name

5-chloro-3-(4-chlorophenyl)-1-methyl-N-[(3-methylphenyl)methyl]indole-2-carboxamide

InChI

InChI=1S/C24H20Cl2N2O/c1-15-4-3-5-16(12-15)14-27-24(29)23-22(17-6-8-18(25)9-7-17)20-13-19(26)10-11-21(20)28(23)2/h3-13H,14H2,1-2H3,(H,27,29)

InChI Key

XJHWDGPTZVUZFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=C(C3=C(N2C)C=CC(=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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